Boc-D-Tpi(For)-OH

Vue d'ensemble

Description

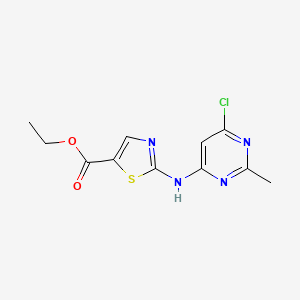

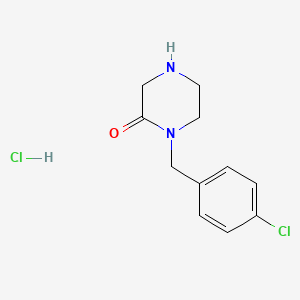

Boc-D-Tpi(For)-OH is a chemical compound that belongs to the class of N-protected amino acids. It is also known as boc-nin-formyl-d-1,2,3,4-tetrahydronorharmane-3-carboxylic acid .

Synthesis Analysis

This compound is used in peptide synthesis . It is available for purchase from various chemical suppliers .Molecular Structure Analysis

The molecular formula of this compound is C18H20N2O5. Its molecular weight is 344.4 g/mol.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.362 and a LogP value of 2.49 . It has a flash point of 299.8±32.9 °C and a vapour pressure of 0.0±1.7 mmHg at 25°C .Applications De Recherche Scientifique

Synthesis of Novel Ionic Liquids

Research has demonstrated the synthesis of novel proline functionalized dipeptide imidazolium ionic liquids using a series of Boc-protected amino acids. These ionic liquids exhibit characteristics similar to conventional imidazolium ionic liquids, including improved thermal stability and lower melting temperatures, making them of interest for applications in green chemistry and catalysis (Chaubey, Patra, & Mishra, 2020).

Efficient Reagents for Protective Group Removal

Another study highlights the use of imidazole and trifluoroethanol as efficient and mild reagents for the destruction of excess di-tert-butyl dicarbonate (BOC2O), a compound closely related to Boc-D-Tpi(For)-OH, during the protection of NH or OH groups. This development facilitates the synthesis process in peptide chemistry by offering a more efficient method for removing excess protective groups (Basel & Hassner, 2001).

Pollution Control in Surface Waters

In environmental applications, the incorporation of oyster shell powder to a plasma technique for treating surface waters shows improved results in reducing organic pollutant concentration. This research does not directly mention this compound but demonstrates the interdisciplinary nature of chemical research and its applications in environmental science (Njoyim-Tamungang et al., 2011).

Photocatalytic Activity for NOx Removal

A study on the fabrication of a 2D/2D heterostructure photocatalyst highlights the design and optimization of materials for environmental applications, such as NOx removal from the atmosphere. Although not directly related to this compound, this research underscores the broad applications of chemical synthesis in addressing environmental issues (Zhu et al., 2019).

Advanced Functional Materials

Research into the inversion of dominant polarity in ambipolar polydiketopyrrolopyrrole with thermally removable groups demonstrates the potential for creating advanced materials with tunable electronic properties. This study, while not mentioning this compound specifically, exemplifies the innovative applications of chemistry in developing new materials for electronic devices (Lee et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-9-formyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(24)19-9-15-12(8-14(19)16(22)23)11-6-4-5-7-13(11)20(15)10-21/h4-7,10,14H,8-9H2,1-3H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIRJPZNFMYXIW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)